5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide
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Overview
Description
5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group, an ethyl group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-pentanone with sodium hydroxide to form methyl cyclopropyl ketone . This intermediate is then subjected to further reactions to introduce the ethyl and dimethylisonicotinamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques such as distillation, extraction, and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide: Similar in structure but with slight variations in functional groups.
5-Cyclopropyl-2-fluoro-N,N-dimethylnicotinamide: Contains a fluorine atom instead of an ethyl group.
Uniqueness
5-Cyclopropoxy-2-ethyl-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethyl-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-9-7-11(13(16)15(2)3)12(8-14-9)17-10-5-6-10/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
YKBJAIDUDCEMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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